molecular formula C20H13ClN2 B5790201 2-(3-chlorophenyl)-3-phenylquinoxaline

2-(3-chlorophenyl)-3-phenylquinoxaline

Cat. No. B5790201
M. Wt: 316.8 g/mol
InChI Key: PEZWWBDREVNGLQ-UHFFFAOYSA-N
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Description

2-(3-chlorophenyl)-3-phenylquinoxaline, also known as CPQ, is a heterocyclic compound that has gained attention in the scientific community due to its potential therapeutic applications. CPQ belongs to the quinoxaline family and has a molecular formula of C20H13ClN2.

Scientific Research Applications

Synthesis and Biological Activities

  • Synthesis for Anticancer, Antitubercular, and Antimicrobial Activities : A study by Popat et al. (2004) explored the synthesis of 2-(3-chlorophenyl)-3-substituted-benzylquinoxaline derivatives, which were then evaluated for their anticancer, antitubercular, and antimicrobial activities (Popat, Nimavat, Thaker, & Joshi, 2004).

Supramolecular Features

  • Experimental and Computational Study : Mandal and Patel (2018) conducted a combined experimental and computational study on isomeric 2-(chlorophenyl)-3-[(chlorobenzylidene)-amino] substituted 2,3-dihydroquinazolin-4(1H)-ones, revealing insights into halogen mediated weak interactions and chiral self-recognition or discrimination in crystal packing (Mandal & Patel, 2018).

Polymer Applications

  • New Heterocyclic Polyethers with Phenylquinoxaline : A study by Hamciuc et al. (2001) on the synthesis of new heterocyclic polyethers, containing phenylquinoxaline and 1,3,4-oxadiazole rings, demonstrated their good solubility, stability, and potential for applications such as transparent, flexible films with low dielectric constants and violet fluorescence (Hamciuc, Hamciuc, Brumǎ, Klapper, Pakula, & Demeter, 2001).

Evaluation as Anti-inflammatory and Analgesic Agents

  • Novel 4(3H)-quinazolinone Derivatives : Farag et al. (2012) synthesized new derivatives of 3-(4-chlorophenyl or 4-fluorophenyl)-6-iodo-4-oxo-3,4-dihydroquinazoline with potential anti-inflammatory and analgesic activity, demonstrating the versatility of quinoxaline derivatives in medicinal chemistry (Farag, Khalifa, Sadik, Abbas, Al‐Sehemi, & Ammar, 2012).

Poly(aryl ether phenylquinoxaline) Synthesis

  • High-Performance Poly(aryl ether phenylquinoxaline) : Klein, Kim, and Harris (2001) developed an improved route to synthesize high-performance poly(aryl ether phenylquinoxaline), a material with significant implications for advanced material applications, showcasing the polymer's stability and high glass transition temperature (Klein, Kim, & Harris, 2001).

Quinoxalines as Corrosion Inhibitors

Antimicrobial Activity

  • New Quinoxaline Derivatives : Research by Patel and Shaikh (2011) on the synthesis of new 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones demonstrated their significant antimicrobial activities, highlighting the pharmaceutical potential of quinoxaline derivatives (Patel & Shaikh, 2011).

properties

IUPAC Name

2-(3-chlorophenyl)-3-phenylquinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClN2/c21-16-10-6-9-15(13-16)20-19(14-7-2-1-3-8-14)22-17-11-4-5-12-18(17)23-20/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEZWWBDREVNGLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C2C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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